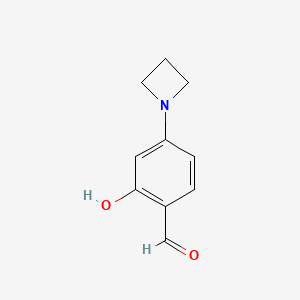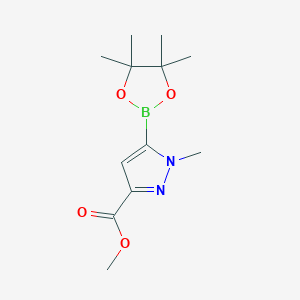
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate is a chemical compound known for its unique structural and functional properties. It belongs to the class of pyrylium salts, which are characterized by a positively charged oxygen atom in a six-membered aromatic ring. The presence of fluorine and phenyl groups in its structure imparts distinct chemical reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate typically involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and dehydration, to form the pyrylium salt. The final product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Photocatalysis: The compound can act as a photocatalyst in visible light-promoted reactions, such as the O-alkenylation of phenols and naphthols with terminal alkynes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or hydrocarbons.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate exerts its effects involves its ability to act as a photocatalyst. Upon exposure to visible light, the compound undergoes electronic excitation, leading to the formation of reactive radical species. These radicals can then participate in various chemical reactions, such as the formation of carbon-carbon bonds or the activation of inert molecules .
The molecular targets and pathways involved in these reactions depend on the specific application. For example, in photocatalytic reactions, the compound interacts with substrates to facilitate bond formation or cleavage, while in biological systems, it may bind to enzymes or receptors to modulate their activity.
Comparaison Avec Des Composés Similaires
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate can be compared with other similar compounds, such as:
2,4,6-Tri-(4-fluorophenyl)pyrylium tetrafluoroborate: This compound has three fluorophenyl groups, which may enhance its reactivity and stability compared to the diphenyl derivative.
4-(4-Fluorophenyl)-2,6-diphenylpyrylium chloride: The chloride salt variant may exhibit different solubility and reactivity properties due to the presence of the chloride anion.
4-(4-Fluorophenyl)-2,6-diphenylpyrylium hexafluorophosphate: This compound has a different counterion, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of fluorine and phenyl groups, which impart distinct electronic and steric properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
61636-83-7 |
|---|---|
Formule moléculaire |
C23H16BF5O |
Poids moléculaire |
414.2 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-2,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C23H16FO.BF4/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19;2-1(3,4)5/h1-16H;/q+1;-1 |
Clé InChI |
QIZITYVIIFFVSM-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11767228.png)









![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)



